5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C4H4ClF3N4 and its molecular weight is 200.55 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Compounds containing a trifluoromethyl group are often used in drug discovery due to their unique properties .
Mode of Action
The trifluoromethyl group in the compound can have a strong directing effect through its inductive effect . This could influence how the compound interacts with its targets.
Biochemical Pathways
Trifluoromethyl-containing compounds can be involved in a variety of biochemical pathways. For example, they can be used as synthons in the construction of fluorinated pharmacons .
Pharmacokinetics
The trifluoromethyl group can influence these properties, as it is often used to improve the metabolic stability and bioavailability of drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the copper-catalyzed trifluoromethylation of various aryl and heteroaryl iodides has been reported , suggesting that the presence of copper ions could influence the behavior of this compound.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTBANKSULHLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=NN1CC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.